3-(phenoxymethyl)-5H-indeno[1,2-c]pyridazin-5-one
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Overview
Description
3-(Phenoxymethyl)-5H-indeno[1,2-c]pyridazin-5-one is a heterocyclic compound that features a pyridazinone core fused with an indene ring system and a phenoxymethyl substituent. This compound belongs to the class of pyridazinones, which are known for their diverse pharmacological activities. Pyridazinones have been extensively studied due to their potential therapeutic applications, including antihypertensive, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(phenoxymethyl)-5H-indeno[1,2-c]pyridazin-5-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,4-dicarbonyl compounds. The reaction conditions often involve the use of solvents such as acetic acid or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-(Phenoxymethyl)-5H-indeno[1,2-c]pyridazin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antihypertensive, and anticancer properties.
Industry: Potential use in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(phenoxymethyl)-5H-indeno[1,2-c]pyridazin-5-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include cyclooxygenase enzymes and various receptors involved in inflammatory and hypertensive responses .
Comparison with Similar Compounds
Pyridazinone Derivatives: Compounds like 4,5-dihydro-3(2H)-pyridazinone and 6-arylpyridazinones share structural similarities and pharmacological properties.
Indeno Derivatives: Compounds such as indeno[1,2-c]pyrazoles and indeno[1,2-c]quinolines have similar fused ring systems and exhibit comparable biological activities.
Uniqueness: 3-(Phenoxymethyl)-5H-indeno[1,2-c]pyridazin-5-one is unique due to its specific combination of a pyridazinone core with an indene ring and a phenoxymethyl substituent. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C18H12N2O2 |
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Molecular Weight |
288.3 g/mol |
IUPAC Name |
3-(phenoxymethyl)indeno[1,2-c]pyridazin-5-one |
InChI |
InChI=1S/C18H12N2O2/c21-18-15-9-5-4-8-14(15)17-16(18)10-12(19-20-17)11-22-13-6-2-1-3-7-13/h1-10H,11H2 |
InChI Key |
FYSBXMGLLLBKBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC3=C(C4=CC=CC=C4C3=O)N=N2 |
Origin of Product |
United States |
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